1-Cyclopropyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-fluorobenzene is a chemical compound with the molecular formula C9H9F . It is a member of the class of compounds known as fluorobenzenes .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as 1-Cyclopropyl-3-fluorobenzene, can be quite challenging due to their complex molecular architectures . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-fluorobenzene is based on the molecular formula C9H9F. It has an average mass of 136.166 Da and a monoisotopic mass of 136.068832 Da .Chemical Reactions Analysis
Cyclopropane compounds, including 1-Cyclopropyl-3-fluorobenzene, are involved in various chemical reactions. These reactions often involve the introduction of the cyclopropane motif in a collection of recent total syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-3-fluorobenzene can be inferred from its molecular structure. It has a molecular formula of C9H9F, an average mass of 136.166 Da, and a monoisotopic mass of 136.068832 Da .Scientific Research Applications
Synthesis and Chemical Reactions
1-Cyclopropyl-3-fluorobenzene serves as a foundational compound in various synthetic and chemical reaction studies, showcasing its versatility in organic synthesis. One study outlined a new process for preparing cycloprophyl carboxylic acid, utilizing 2,4 Dichloro-1-fluorobenzene, which reacted with ethyl 3-ethoxyacrylate, followed by amination with cyclopropylamine, cyclization under DMF, and hydrolysis, yielding a total yield of 39.1%. This process is noted for its simplicity, efficiency, and reduced environmental impact, aligning with the principles of green chemistry (Yang Qiu-yan, 2013). Another research highlighted the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, demonstrating the compound's reactivity and applicability in creating products bearing chlorine atoms (L. K. B. Garve et al., 2014).
Catalysis and Enantioselective Synthesis
Significant research has been conducted on the catalytic and enantioselective synthesis involving cyclopropyl-related compounds, demonstrating their crucial role in creating complex molecular structures with high precision. One study explored the catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group, highlighting the influence of C–F⋯H–N interactions on reactivity and stereoselectivity (Zhong‐Yan Cao et al., 2018). Another investigation focused on asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes, emphasizing the unique electronic properties resulting from the incorporation of a fluorine atom into substrates or reagents and their impact on biological activity and metabolic profiles (A. Pons et al., 2021).
Environmental and Material Science Applications
In the realm of environmental science, research on the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions has been pivotal. A study using a simple heterogeneous rhodium-based catalytic system for the degradation of fluorobenzene into cyclohexane and fluoride under mild conditions highlighted potential methods for managing the environmental impact of fluorinated compounds (Rebekka Baumgartner & K. McNeill, 2012). Additionally, the synthesis and investigation of a cyclophane composed of fluorobenzene and phenol units aimed to observe the C−F···H−O hydrogen bond, offering insights into the structural dynamics and potential applications of such compounds in material science (H. Takemura et al., 2004).
Future Directions
properties
IUPAC Name |
1-cyclopropyl-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGSVHXIJLSBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678876 |
Source
|
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-fluorobenzene | |
CAS RN |
18511-61-0 |
Source
|
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.